Hilafilcon B

CAS No.:

Cat. No.: VC3339497

Molecular Formula: C29H43NO10

Molecular Weight: 565.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H43NO10 |

|---|---|

| Molecular Weight | 565.7 g/mol |

| IUPAC Name | 1-ethenylpyrrolidin-2-one;2-hydroxyethyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C10H14O4.C7H10O2.C6H9NO.C6H10O3/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-4-5-9-7(8)6(2)3;1-2-7-5-3-4-6(7)8;1-5(2)6(8)9-4-3-7/h1,3,5-6H2,2,4H3;4H,1-2,5H2,3H3;2H,1,3-5H2;7H,1,3-4H2,2H3 |

| Standard InChI Key | MMWFQFGXFPTUIF-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C(=O)OCCO.CC(=C)C(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCC=C.C=CN1CCCC1=O |

Introduction

Chemical Structure and Composition

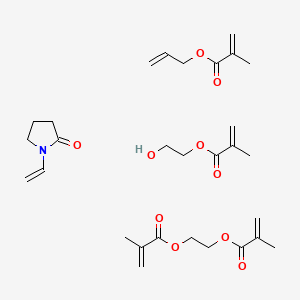

Hilafilcon B is a sophisticated polymer with the molecular formula C29H43NO10 and a molecular weight of 565.7 g/mol . The compound is identified by CAS number 188063-80-1 and represents a hydrophilic copolymer primarily composed of 2-hydroxyethyl methacrylate and N-vinyl pyrrolidone . The chemical structure of hilafilcon B incorporates three key component compounds: Glycol Dimethacrylate (CID 7355), 2-Hydroxyethyl Methacrylate (CID 13360), and N-Vinyl-2-pyrrolidone (CID 6917) . These components contribute to the material's hydrophilic properties and biocompatibility.

The chemical name according to standardized nomenclature is "2-Propenoic acid, 2-methyl-, 1,1′-(1,2-ethanediyl) ester, polymer with 1-ethenyl-2-pyrrolidinone, 2-hydroxyethyl 2-methyl-2-propenoate and 2-propen-1-yl 2-methyl-2-propenoate" . This complex polymer structure enables the material to maintain stability while incorporating water molecules into its matrix, a critical property for contact lens applications.

Physical and Optical Properties

Hilafilcon B exhibits specific physical and optical properties that make it particularly suitable for contact lens applications. The material demonstrates a water content of 59% when immersed in sterile saline solution, classifying it as a high-water content hydrogel . This characteristic contributes to the material's comfort and biocompatibility when used in ocular applications.

Table 1: Physical and Optical Properties of Hilafilcon B

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 565.7 | g/mol |

| Water Content | 59 | % |

| Specific Gravity | 1.119 | - |

| Refractive Index | 1.4036 | - |

| Light Transmittance (C.I.E. Y value) | ~95 | % |

| Oxygen Permeability | 22 × 10⁻¹¹ | [cm³O₂(STP) × cm]/(sec × cm² × mmHg) @35°C |

The oxygen permeability value of 22 × 10⁻¹¹ [cm³O₂(STP) × cm]/(sec × cm² × mmHg) measured at 35°C using the Polarographic Method indicates that hilafilcon B provides moderate oxygen transmission to the cornea . This property is crucial for maintaining corneal health during contact lens wear, as it allows sufficient oxygen to reach the corneal surface.

Applications in Contact Lens Technology

Hilafilcon B has found significant application in the production of daily disposable contact lenses, most notably in the Bausch & Lomb SofLens daily disposable visibility tinted contact lenses . These lenses are specifically designed for single-use disposable wear, providing a convenient and hygienic option for contact lens wearers.

Lens Parameters and Specifications

Contact lenses manufactured from hilafilcon B typically follow specific design parameters to ensure optimal vision correction and comfort. The Bausch & Lomb SofLens daily disposable hilafilcon B contact lenses are produced with precise specifications designed to fit a wide range of prescription requirements.

Table 2: Standard Parameters of Hilafilcon B Contact Lenses

| Parameter | Value | Unit |

|---|---|---|

| Diameter | 14.2 | mm |

| Center Thickness | 0.05-0.75 (varies with power) | mm |

| Base Curve | 8.6 | mm |

| Power Range | +20.00 to -20.00 | Diopters |

These lenses are specifically indicated for the daily wear correction of refractive ametropia, including both myopia (nearsightedness) and hyperopia (farsightedness) in aphakic and non-aphakic persons with non-diseased eyes . The power range available spans from +20.00D to -20.00D, accommodating a broad spectrum of vision correction needs .

Performance Characteristics in Clinical Studies

Research comparing hilafilcon B with other contact lens materials has demonstrated several performance advantages. In particular, comparative studies between hilafilcon B and etafilcon A have shown statistically significant differences in key performance metrics.

Lens Centration and Stability

Clinical evaluations have shown that hilafilcon B lenses exhibit superior centration characteristics compared to some alternative materials. In comparative studies, the proportion of eyes with fully centered lenses was statistically significantly higher for hilafilcon B compared to etafilcon A at both 2-week and 1-month follow-up visits .

Analysis of corneal coverage revealed that over all evaluation visits, only 0.6% of eyes wearing hilafilcon B lenses demonstrated incomplete corneal coverage . In contrast, 8.5% of eyes wearing etafilcon A lenses showed incomplete corneal coverage and/or edge lift . These findings suggest that hilafilcon B provides more consistent and complete corneal coverage, which may contribute to improved vision quality and comfort.

Movement Characteristics

Lens movement is another critical parameter affecting both comfort and vision quality. Clinical studies have found that the proportion of eyes with adequate lens movement was statistically significantly higher for hilafilcon B compared to alternative materials . Notably, across all evaluation visits, none of the eyes wearing hilafilcon B lenses exhibited excessive movement . In comparison, approximately 10.2% of eyes wearing etafilcon A lenses demonstrated excessive movement . This stability characteristic of hilafilcon B contributes to consistent vision quality and wearer comfort.

Table 3: Comparative Performance Metrics Between Hilafilcon B and Etafilcon A Lenses

| Performance Metric | Hilafilcon B | Etafilcon A |

|---|---|---|

| Incomplete Corneal Coverage | 0.6% | 8.5% |

| Excessive Movement | 0% | 10.2% |

| Full Lens Centration | Higher percentage* | Lower percentage |

*Statistically significant difference at 2-week and 1-month visits (p<0.05)

Physiological Interactions

The interaction between contact lens materials and the ocular environment significantly impacts wearer comfort and ocular health. Studies examining the physiological effects of hilafilcon B have provided insights into these interactions.

Absorption Characteristics

Studies examining the material properties of various soft contact lenses have found that hilafilcon B demonstrates significant absorption capacity . In research investigating the saturation of soft contact lenses with pharmaceutical compounds, hilafilcon B exhibited among the highest absorption capacities of the materials tested . This characteristic may have implications for drug delivery applications or interactions with tear film components.

Comfort Assessment

Evaluations of subjective comfort with hilafilcon B contact lenses have produced favorable results. In one study, the mean comfort score for hilafilcon B lenses improved from 7.20 ± 0.45 at 4 hours of wear to 8.60 ± 0.45 at 8 hours (p = 0.038) . This increasing comfort profile differs from some alternative materials, suggesting unique adaptation characteristics of hilafilcon B that may benefit certain wearers.

Material Function and Mechanism

When placed on the cornea in its hydrated state, hilafilcon B functions as a refracting medium that focuses light rays on the retina . The material's structure allows it to conform to the corneal surface while maintaining optical clarity and dimensional stability. The hydrophilic nature of hilafilcon B enables it to retain water within its polymer matrix, contributing to its biocompatibility with the ocular environment.

Optical Performance

The refractive index of 1.4036 enables hilafilcon B lenses to provide appropriate light refraction for vision correction . With light transmittance of approximately 95% (C.I.E. Y value), these lenses allow most visible light to pass through uninhibited, ensuring minimal impact on color perception or visual acuity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume